molecular formula C11H7BrF6O3 B14073814 1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one

1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one

Cat. No.: B14073814
M. Wt: 381.07 g/mol
InChI Key: MSDCUSUIDONAEX-UHFFFAOYSA-N
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Description

1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one is a chemical compound known for its unique structure and properties It features a bromopropanone backbone with two trifluoromethoxy groups attached to the phenyl ring

Preparation Methods

The synthesis of 1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one typically involves the reaction of 3,4-bis(trifluoromethoxy)benzene with a bromopropanone derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to streamline the production process.

Chemical Reactions Analysis

1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets through covalent bonding or non-covalent interactions, affecting molecular pathways and cellular processes. The trifluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, influencing its bioavailability and activity.

Comparison with Similar Compounds

Similar compounds to 1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one include other bromopropanone derivatives and trifluoromethoxy-substituted phenyl compounds. What sets this compound apart is the presence of two trifluoromethoxy groups, which can significantly alter its chemical and physical properties compared to its analogs. These groups can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes.

Conclusion

This compound is a versatile compound with significant potential in organic synthesis, medicinal chemistry, and material science. Its unique structure and properties make it a valuable tool for researchers and industry professionals alike.

Properties

Molecular Formula

C11H7BrF6O3

Molecular Weight

381.07 g/mol

IUPAC Name

1-[3,4-bis(trifluoromethoxy)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C11H7BrF6O3/c12-4-3-7(19)6-1-2-8(20-10(13,14)15)9(5-6)21-11(16,17)18/h1-2,5H,3-4H2

InChI Key

MSDCUSUIDONAEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCBr)OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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